molecular formula C10H14Cl2N2O B3095687 5-Amino-2-chloro-N-propylbenzamide hydrochloride CAS No. 1268982-79-1

5-Amino-2-chloro-N-propylbenzamide hydrochloride

Cat. No. B3095687
CAS RN: 1268982-79-1
M. Wt: 249.13
InChI Key: XRQHZRMQJDGGBE-UHFFFAOYSA-N
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Description

5-Amino-2-chloro-N-propylbenzamide hydrochloride is a chemical compound with the CAS Number: 1268982-79-1 . It has a molecular weight of 249.14 and its IUPAC name is 5-amino-2-chloro-N-propylbenzamide hydrochloride . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13ClN2O.ClH/c1-2-5-13-10(14)8-6-7(12)3-4-9(8)11;/h3-4,6H,2,5,12H2,1H3,(H,13,14);1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 249.14 . The InChI code for this compound is 1S/C10H13ClN2O.ClH/c1-2-5-13-10(14)8-6-7(12)3-4-9(8)11;/h3-4,6H,2,5,12H2,1H3,(H,13,14);1H , which provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Chemical Properties and Interactions

The compound exhibits unique chemical interactions and properties that are utilized in various research applications. For instance, the study of molar refraction and polarizability of similar compounds in different solutions contributes to understanding their chemical behavior in various environments. The density and refractive index measurements of these compounds offer insights into their molecular structure and interactions, which are crucial for pharmaceutical and chemical research (Sawale et al., 2016).

Reaction Mechanisms and Derivative Synthesis

5-Amino-2-chloro-N-propylbenzamide hydrochloride and related compounds are key in synthesizing various derivatives through reaction mechanisms that contribute to pharmaceutical and chemical industries. For instance, reactions with thiosemicarbazides and aromatic aldehyde thiosemicarbazones yield derivatives essential for further chemical and pharmaceutical exploration (Balya et al., 2008).

Pharmaceutical Modifications and Biological Effects

The compound's ability to undergo modifications while retaining pharmacophoric groups is significant in enhancing its biological effects and applicability in medicinal chemistry. For example, the modification of the anticestodal drug with similar compounds to improve its biological effect highlights the compound's role in developing more effective pharmaceutical agents (Galkina et al., 2014).

Antimicrobial and Antifungal Applications

Compounds structurally similar to 5-Amino-2-chloro-N-propylbenzamide hydrochloride have demonstrated significant antimicrobial and antifungal activities. The design and synthesis of novel sulfonamides based on related scaffolds show promise against various bacterial and fungal strains, contributing to the development of new therapeutic agents (Krátký et al., 2012).

Chemical Synthesis and Characterization

The compound is pivotal in synthesizing and characterizing other important chemical entities. The detailed synthesis procedures and characterization of products derived from similar compounds are essential for chemical research and development, providing pathways for creating novel chemical entities (Zheng Jian-hong, 2012).

Safety and Hazards

The safety and hazards of 5-Amino-2-chloro-N-propylbenzamide hydrochloride are not explicitly mentioned in the search results. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

5-amino-2-chloro-N-propylbenzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O.ClH/c1-2-5-13-10(14)8-6-7(12)3-4-9(8)11;/h3-4,6H,2,5,12H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQHZRMQJDGGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=CC(=C1)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-chloro-N-propylbenzamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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